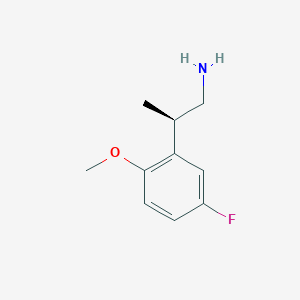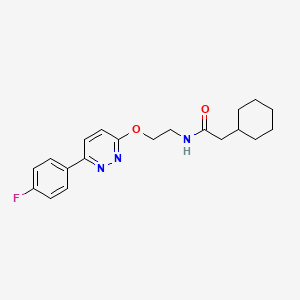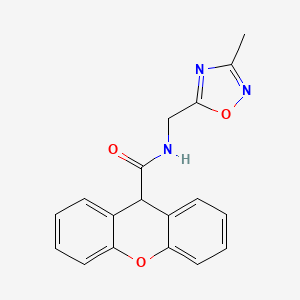![molecular formula C25H27F3N4O2S B2407143 8-[(4-{4-[3-(Trifluorometil)fenil]piperazin-1-il}piperidin-1-il)sulfonil]quinolina CAS No. 2097938-40-2](/img/structure/B2407143.png)
8-[(4-{4-[3-(Trifluorometil)fenil]piperazin-1-il}piperidin-1-il)sulfonil]quinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline is a useful research compound. Its molecular formula is C25H27F3N4O2S and its molecular weight is 504.57. The purity is usually 95%.
BenchChem offers high-quality 8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antivirales
Se diseñó y sintetizó una serie de nuevos derivados de isatina como agentes antivirales de amplio espectro . Se evaluaron las actividades antivirales de los compuestos sintetizados contra tres virus, a saber, el virus de la influenza (H1N1), el virus del herpes simple tipo 1 (HSV-1) y el virus Coxsackie B3 (COX-B3) . En particular, los compuestos mostraron la mayor actividad antiviral contra H1N1, HSV-1 y COX-B3 .
Inhibidores de la transcriptasa inversa del VIH
La literatura reveló que algunos derivados de isatina mostraron actividades antivirales prominentes como inhibidores de la transcriptasa inversa del VIH .
Agroquímicos
La trifluorometilpiridina (TFMP) y sus derivados se utilizan en la industria agroquímica para la protección de los cultivos contra las plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Productos farmacéuticos
Varios derivados de TFMP se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la aprobación de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la parte TFMP, y muchos candidatos están actualmente en ensayos clínicos .
Materiales funcionales
El desarrollo de compuestos orgánicos que contienen flúor ha llevado a muchos avances recientes en el campo de los materiales funcionales .
Potencial analgésico
Se sintetizó y caracterizó una serie de derivados de 4-[4–cloro-3- (trifluorometil)-fenil]-4-piperidinol (TFMP) por su potencial como analgésicos .
Mecanismo De Acción
Target of Action
The primary target of the compound is the serotonin receptors , specifically the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
The compound functions as a full agonist at all the aforementioned serotonin receptor sites, except for the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, thereby mimicking the effects of serotonin. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Pharmacokinetics
The compound is metabolized in the liver by the CYP2D6, CYP1A2, and CYP3A4 enzymes . These enzymes are responsible for the breakdown of many drugs, affecting their bioavailability and duration of action.
Propiedades
IUPAC Name |
8-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c26-25(27,28)20-6-2-7-22(18-20)31-16-14-30(15-17-31)21-9-12-32(13-10-21)35(33,34)23-8-1-4-19-5-3-11-29-24(19)23/h1-8,11,18,21H,9-10,12-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZDHQFYKVIOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2407061.png)
![N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407063.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2407064.png)

![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)



![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)


![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2407081.png)

